molecular formula C19H22N2O5S B2727927 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946343-82-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2727927
CAS RN: 946343-82-4
M. Wt: 390.45
InChI Key: LOMKCRPRFGZVJJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Novel Antimicrobial Agents

Oxazolidinone derivatives, including compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide, have been studied for their potent antimicrobial properties. These compounds demonstrate significant in vitro activity against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, and Mycobacterium tuberculosis. Notably, these agents exhibit a unique mechanism of bacterial protein synthesis inhibition, showcasing their potential as novel antimicrobial agents with a broad spectrum of activity (Zurenko et al., 1996).

Anti-Inflammatory Applications

Research on derivatives of 1,2-isothiazolidine-1,1-dioxide, a core structure similar to the compound , has led to the discovery of potent antiarthritic agents. These derivatives show significant inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 in vitro. Their effectiveness in various animal arthritic models without inducing ulcerogenic activities suggests their potential as novel anti-inflammatory drugs (Inagaki et al., 2000).

Synthesis and Characterization of Novel Compounds

The synthesis and evaluation of novel compounds based on the thiazolidinone framework have been extensively researched. These studies not only provide valuable insights into the chemical synthesis and characterization of such compounds but also explore their antimicrobial and potential therapeutic applications. For instance, novel imines and thiazolidinones have been synthesized and characterized for their antibacterial and antifungal activities, highlighting the versatility and potential of thiazolidinone derivatives in drug development (Fuloria et al., 2009).

Antioxidant and Analgesic Potential

The exploration of the antioxidant activity of new coumarin derivatives related to thiazolidinone structures reveals promising results. These compounds have been shown to exhibit significant antioxidant activities, comparable to known antioxidants like ascorbic acid. This research underscores the potential of such compounds in mitigating oxidative stress and related pathologies (Kadhum et al., 2011).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-8-9-15(21-10-5-11-27(21,23)24)12-16(14)20-19(22)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMKCRPRFGZVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.